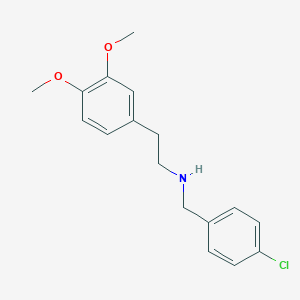![molecular formula C17H27N3 B249030 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane](/img/structure/B249030.png)
1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane, also known as P3P4A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the azepane family, which is a group of organic compounds that contain a seven-membered ring with a nitrogen atom. P3P4A has been shown to have promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects
1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as mentioned before. Additionally, 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane has been shown to induce apoptosis, or programmed cell death, in cancer cells. This process is important for the removal of damaged or unwanted cells in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane in lab experiments is its relatively simple synthesis method. This makes it easy to obtain and study in a laboratory setting. Additionally, 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane has been shown to have promising anti-cancer properties, making it a potential candidate for the development of new cancer drugs.
One limitation of using 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane in lab experiments is its potential toxicity. While 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane has been shown to be relatively non-toxic in vitro, more studies are needed to determine its toxicity in vivo. Additionally, more research is needed to fully understand the mechanism of action of 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane.
Orientations Futures
There are several future directions for research on 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane. One area of research is the development of new cancer drugs based on 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane. Additionally, more studies are needed to fully understand the mechanism of action of 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane and its potential toxicity. Finally, more research is needed to explore the potential therapeutic applications of 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane beyond cancer treatment.
Conclusion
In conclusion, 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. While more research is needed to fully understand its mechanism of action and potential toxicity, 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane has shown promising anti-cancer properties and is a potential candidate for the development of new cancer drugs.
Méthodes De Synthèse
The synthesis of 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane involves the reaction of 1-(pyridin-3-ylmethyl)piperidine with 1-bromoazepane in the presence of a palladium catalyst. This reaction results in the formation of 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane as a white solid. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that 1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane can inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer drugs.
Propriétés
Nom du produit |
1-[1-(Pyridin-3-ylmethyl)piperidin-4-yl]azepane |
|---|---|
Formule moléculaire |
C17H27N3 |
Poids moléculaire |
273.4 g/mol |
Nom IUPAC |
1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]azepane |
InChI |
InChI=1S/C17H27N3/c1-2-4-11-20(10-3-1)17-7-12-19(13-8-17)15-16-6-5-9-18-14-16/h5-6,9,14,17H,1-4,7-8,10-13,15H2 |
Clé InChI |
DHFNVTXHXFNOLN-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CN=CC=C3 |
SMILES canonique |
C1CCCN(CC1)C2CCN(CC2)CC3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(Dibenzo[b,d]furan-3-ylamino)-2-cyclohexen-1-one](/img/structure/B248959.png)
![N-[2-[(4-chlorophenyl)carbamoyl]phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B248960.png)




